N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide
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Overview
Description
N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core, a chloro-substituted phenyl group, and an acetamide moiety.
Preparation Methods
The synthesis of N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This reaction is typically carried out in ethanol solvent without a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the phenyl group.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to altered cellular pathways. For example, it could inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include:
Tolfenamic acid: An aminobenzoic acid derivative used for its anti-inflammatory properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar chloro-substituted phenyl group. N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is unique due to its quinoxaline core and specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H21ClN4O3 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN4O3/c1-4-25(14(3)27)20-21(29)26(18-8-6-5-7-17(18)24-20)12-19(28)23-16-10-9-15(22)11-13(16)2/h5-11H,4,12H2,1-3H3,(H,23,28) |
InChI Key |
OGBOBTZNQAWFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=C(C=C3)Cl)C)C(=O)C |
Origin of Product |
United States |
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